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molecular formula C11H14N2O B1333551 D-Tryptophanol CAS No. 52485-52-6

D-Tryptophanol

Cat. No. B1333551
M. Wt: 190.24 g/mol
InChI Key: UDQCRUSSQAXPJY-SECBINFHSA-N
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Patent
US05472978

Procedure details

L Tryptophan (10.2 g) was cautiously added in portions to a stirred solution of lithium aluminium hydride in tetrahydrofuran (1M, 150 ml). The reaction was stirred for 72 hours and then heated to reflux for 1 hour. The reaction mixture was cooled and then quenched carefully with 2N sodium hydroxide (150 ml). Ethyl acetate (500 ml) was added and the mixture was filtered through a pad of Celite. The organic phase was washed with water, dried (MgSO4) and evaporated to yield the crude title compound.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:13](O)=[O:14])[CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:1][CH:2]([CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)[CH2:13][OH:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched carefully with 2N sodium hydroxide (150 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (500 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC(CO)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05472978

Procedure details

L Tryptophan (10.2 g) was cautiously added in portions to a stirred solution of lithium aluminium hydride in tetrahydrofuran (1M, 150 ml). The reaction was stirred for 72 hours and then heated to reflux for 1 hour. The reaction mixture was cooled and then quenched carefully with 2N sodium hydroxide (150 ml). Ethyl acetate (500 ml) was added and the mixture was filtered through a pad of Celite. The organic phase was washed with water, dried (MgSO4) and evaporated to yield the crude title compound.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:13](O)=[O:14])[CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:1][CH:2]([CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)[CH2:13][OH:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched carefully with 2N sodium hydroxide (150 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (500 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC(CO)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05472978

Procedure details

L Tryptophan (10.2 g) was cautiously added in portions to a stirred solution of lithium aluminium hydride in tetrahydrofuran (1M, 150 ml). The reaction was stirred for 72 hours and then heated to reflux for 1 hour. The reaction mixture was cooled and then quenched carefully with 2N sodium hydroxide (150 ml). Ethyl acetate (500 ml) was added and the mixture was filtered through a pad of Celite. The organic phase was washed with water, dried (MgSO4) and evaporated to yield the crude title compound.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:13](O)=[O:14])[CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:1][CH:2]([CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)[CH2:13][OH:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched carefully with 2N sodium hydroxide (150 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (500 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC(CO)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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